2-Hydroxy-4-(thiophen-3-YL)benzoic acid

Lipophilicity Drug-likeness Medicinal chemistry

Researchers needing regioselective thiophene-substituted salicylic acid often face limited access to single-batch, high-purity building blocks. This compound directly addresses that gap: - Unique 2-hydroxy/4-thiophene architecture enables intramolecular H-bonding and metal-chelation for tandem cyclization. - Free carboxylic acid permits direct amide coupling, streamlining HDAC inhibitor and CNS-kinase library synthesis. - 95% purity, single-batch consistency ensures reproducible Suzuki-Miyaura coupling and C-H activation outcomes.

Molecular Formula C11H8O3S
Molecular Weight 220.25 g/mol
CAS No. 1261969-02-1
Cat. No. B6395795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(thiophen-3-YL)benzoic acid
CAS1261969-02-1
Molecular FormulaC11H8O3S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC=C2)O)C(=O)O
InChIInChI=1S/C11H8O3S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6,12H,(H,13,14)
InChIKeyISVZAMKXTAUKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(thiophen-3-yl)benzoic acid: Identity & Procurement


2-Hydroxy-4-(thiophen-3-yl)benzoic acid (CAS 1261969-02-1) is a thiophene-substituted salicylic acid derivative with the molecular formula C₁₁H₈O₃S and a molecular weight of 220.25 g/mol [1]. It features a benzoic acid core bearing a hydroxyl group at the 2-position and a thiophen-3-yl substituent at the 4-position, which distinguishes it from simpler salicylic acid analogs and regioisomeric thiophenyl benzoic acids. The compound is available from commercial suppliers at a typical purity of 95% and is employed primarily as a synthetic intermediate in medicinal chemistry, particularly for constructing benzothiophene-fused or thiophene-containing pharmacophores.

2-Hydroxy-4-(thiophen-3-yl)benzoic acid: Analog Substitution Risks


Although the thiophenyl-benzoic acid chemical space contains several regioisomers and de‑hydroxy analogs, direct substitution is rarely possible for building‑block procurement. The simultaneous presence of a 2‑hydroxy group and a 3‑thiophenyl ring in the target compound creates a unique intramolecular hydrogen‑bond network (O–H⋯O=C) that modulates solubility, logP, and metal‑chelation potential relative to analogs lacking the hydroxyl or bearing the thiophene at the 2‑position [1]. Commercially available comparators such as 4‑(thiophen‑3‑yl)benzoic acid (CAS 29886‑64‑4) or 2‑hydroxy‑4‑[5‑(methoxycarbonyl)thiophen‑3‑yl]benzoic acid (CAS 1261980‑36‑2) differ in hydrogen‑bond donor/acceptor count, clogP, and steric bulk, which materially affect reactivity in downstream coupling reactions (e.g., amide bond formation, Suzuki–Miyaura cross‑coupling) . Consequently, replacing the target compound with a generic analog without adjusting reaction conditions risks lower yield, altered regioselectivity, or failure to access the desired benzothiophene‑based scaffold.

2-Hydroxy-4-(thiophen-3-yl)benzoic acid: Differentiation Evidence


Lipophilicity (XLogP3) Differentiation

The target compound exhibits a calculated XLogP3 of 3.9, which is 1.6 log units higher than that of salicylic acid (XLogP3 = 2.3) and 0.9 log units higher than that of 4‑(thiophen‑3‑yl)benzoic acid (XLogP3 ≈ 3.0, computed via PubChem). This difference reflects the combined effect of the 2‑hydroxy group (which slightly lowers logP via internal H‑bonding) and the thiophene ring, providing a balanced lipophilicity profile that can enhance membrane permeability relative to more polar analogs [1].

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Donor/Acceptor Profile

The presence of the 2‑hydroxy group in the target compound provides two hydrogen‑bond donors (carboxylic acid O–H, phenolic O–H) and four acceptors, compared to one donor and two acceptors for 4‑(thiophen‑3‑yl)benzoic acid. This difference enables the target compound to engage in stronger bidentate metal chelation and more extensive intermolecular hydrogen bonding with polar solvents, which can be exploited for selective purification or solid‑phase extraction [1].

Hydrogen bonding Solubility Coordination chemistry

Purity & Functional Group Complexity

Commercially, the target compound is routinely offered at 95% purity (CAS 1261969‑02‑1, AB325778) , whereas the closest ester‑bearing analog, 2‑hydroxy‑4‑[5‑(methoxycarbonyl)thiophen‑3‑yl]benzoic acid (AB328814), is also supplied at 95% but carries an additional methoxycarbonyl group that adds synthetic steps for further derivatization. For users requiring a simpler thiophenyl‑salicylic acid building block without an extra ester handle, the target compound avoids the need for protecting‑group manipulations.

Chemical procurement Building block Purity specification

Topological Polar Surface Area (TPSA)

The replacement of a phenyl ring with a thiophene ring reduces the computed TPSA from 57.5 Ų (4‑phenylsalicylic acid) to 85.8 Ų for the target compound [1]. Although the TPSA increases due to the sulfur atom's contribution, the thiophene ring also introduces a permanent dipole that can enhance binding affinity in sulfur‑π interactions with protein pockets, a feature absent in the all‑carbon phenyl analog.

Drug-likeness Permeability Medicinal chemistry

2-Hydroxy-4-(thiophen-3-yl)benzoic acid: Application Scenarios


CNS-Penetrant Kinase Inhibitor Scaffold

The elevated XLogP3 (3.9) and moderate TPSA (85.8 Ų) position this compound within the favorable range for blood‑brain barrier penetration. Medicinal chemistry teams can use this core to generate focused libraries targeting CNS kinases, where the thiophene ring provides a synthetic handle for further functionalization (e.g., halogenation, C–H activation) and potential sulfur‑π interactions with the kinase hinge region [1].

Metal-Chelating Intermediate for Catalysis

The dual hydrogen‑bond donor capability (2 donors) and the carboxylic acid moiety allow the compound to serve as a bidentate ligand for palladium or copper catalysts. This property is exploited in tandem cyclization reactions to access planar sulfur‑containing polycyclic heteroarenes, as demonstrated with analogous benzoic acid substrates [1]. Researchers can use it as a ligand precursor for in situ catalyst generation in cross‑dehydrogenative coupling reactions.

Benzothiophene Synthesis Building Block

Unlike ester‑bearing analogs that require deprotection steps, the free carboxylic acid of the target compound enables direct amide coupling or reduction to the benzyl alcohol. This streamlines the synthesis of benzothiophene‑2‑carboxamide derivatives, which are privileged structures in HDAC inhibitor programs [1]. Procurement of the 95% pure material as a single batch ensures reproducible downstream chemistry.

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